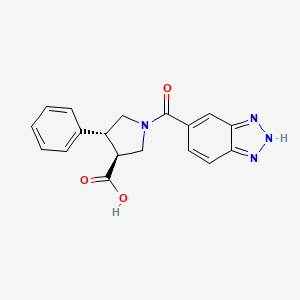![molecular formula C20H28N6O B5547238 6-[4-(2-ethylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5547238.png)
6-[4-(2-ethylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyridazinamine derivatives typically involves nucleophilic substitution reactions, as seen in the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives. These compounds were synthesized via a nucleophilic substitution reaction of the core pyridazinone with various sulfonyl chlorides, characterized by spectral studies, and showed antiproliferative activity against human cancer cell lines, indicating a potential method for synthesizing similar compounds (Mallesha et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds, such as anticonvulsant drugs with pyridazine derivatives, has been analyzed through crystal structures solved by X-ray diffraction. These studies suggest a limited inclination of phenyl rings when ortho-substituted, indicating the significance of structural analysis in understanding the compound's molecular behavior (Georges et al., 1989).
Chemical Reactions and Properties
Chemical reactions involving pyridazinamine derivatives often include condensation reactions, nucleophilic substitution, and cyclization to form various heterocyclic systems. For example, the synthesis of novel thieno[2,3-c]pyridazines and related derivatives through cycloalkylation and further cyclization reactions showcases the chemical versatility and reactivity of these compounds (Gaby et al., 2003).
Physical Properties Analysis
While specific information on the physical properties of "6-[4-(2-ethylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine" is not directly available, related studies on pyridazine derivatives highlight the importance of crystal structure analysis in determining physical properties like melting points, solubility, and crystal packing, which are crucial for understanding the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties of pyridazinamine derivatives, including reactivity, stability, and interaction with various reagents, can be inferred from studies on similar compounds. For example, the carbonylation reaction of N-(2-pyridinyl)piperazines in the presence of Rh4(CO)12 indicates specific conditions under which these compounds can undergo significant transformations, suggesting avenues for further functionalization (Ishii et al., 1997).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiproliferative Activity
A series of derivatives, including 6-[4-(2-ethylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine, have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Compounds in this series showed good activity, suggesting potential as anticancer agents. Further research on specific compounds could unveil their utility in cancer treatment (Mallesha et al., 2012).
Molecular Docking and Antimicrobial Activity
Novel pyridine derivatives, including the compound , have been prepared and subjected to in silico molecular docking screenings towards GlcN-6-P synthase. These compounds exhibited antimicrobial and antioxidant activity, highlighting their potential in developing treatments for microbial infections and oxidative stress-related conditions (Flefel et al., 2018).
Receptor Binding Studies
Studies involving tricyclic heterocyclic systems have identified compounds, including 6-[4-(2-ethylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine, with high potency towards alpha1-adrenergic and 5-HT1A-serotonergic receptor subtypes. These findings suggest potential applications in designing drugs targeting these receptors, which could be useful in treating various neurological and cardiovascular diseases (Barlocco et al., 1999).
Antihistaminic and Anti-inflammatory Properties
Compounds with structures similar to 6-[4-(2-ethylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine have been synthesized and found to exhibit both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. This suggests potential applications in developing therapeutic agents for atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
While specific future directions for the research and development of Palbociclib are not mentioned in the search results, it is known to exhibit selective antiproliferation activity against Rb-positive human breast/colon/lung/leukemia cancer cultures and displays in vivo efficacy against various advanced stage human tumor xenografts in mice . This suggests potential future directions in the treatment of these cancers.
Eigenschaften
IUPAC Name |
2-ethyl-1-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-4-16(5-2)20(27)26-12-10-25(11-13-26)19-9-8-18(23-24-19)22-17-7-6-15(3)14-21-17/h6-9,14,16H,4-5,10-13H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABSNLKEINXCNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=NC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-(4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)butan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS*,7aR*)-1-benzoyl-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547161.png)
![1-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}-2-pyrrolidinone](/img/structure/B5547168.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-methoxynicotinamide](/img/structure/B5547180.png)
![5,5-dichloro-5H-indeno[1,2-b]pyridine](/img/structure/B5547195.png)

![8-(morpholin-2-ylacetyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547210.png)
![2-methyl-8-[3-phenyl-2-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547219.png)
![1,9-dioxaspiro[5.5]undec-4-yl[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B5547223.png)
![2-[2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5547231.png)
![(1S*,5R*)-6-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5547237.png)
![9-ethyl-3,4-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5547244.png)
![1,1'-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5547250.png)
![6-(4-ethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5547255.png)
![2-(4-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-1-piperazinyl)pyrazine](/img/structure/B5547260.png)